molecular formula C7H3BClF3KN B8020537 Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Cat. No.: B8020537
M. Wt: 243.46 g/mol
InChI Key: DSDAJQHAUHPUMI-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-cyanophenyl)trifluoroborate is a tetracoordinate organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a cyano group at the 4-position, bonded to a trifluoroborate anion (BF₃⁻) stabilized by a potassium counterion. This compound is valued for its enhanced stability compared to boronic acids, which are prone to protodeboronation and oxidation due to their tricoordinate nature . The electron-withdrawing chloro and cyano substituents modulate its reactivity and electronic profile, making it suitable for coupling with electron-rich or neutral aryl halides .

Properties

IUPAC Name

potassium;(3-chloro-4-cyanophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BClF3N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDAJQHAUHPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of potassium (3-chloro-4-cyanophenyl)trifluoroborate typically involves the reaction of 3-chloro-4-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

3-chloro-4-cyanophenylboronic acid+KHF2Potassium (3-chloro-4-cyanophenyl)trifluoroborate\text{3-chloro-4-cyanophenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 3-chloro-4-cyanophenylboronic acid+KHF2​→Potassium (3-chloro-4-cyanophenyl)trifluoroborate

Industrial production methods for this compound are similar but often involve optimization of reaction conditions to increase yield and purity. This may include the use of different solvents, temperatures, and purification techniques .

Chemical Reactions Analysis

Potassium (3-chloro-4-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
Potassium (3-chloro-4-cyanophenyl)trifluoroborate is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. These reactions enable the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The trifluoroborate group enhances the reactivity of aryl halides, allowing for efficient coupling under mild conditions.

  • Efficiency : The use of potassium trifluoroborates can lead to higher yields compared to traditional aryl halides. For example, studies have shown that using this compound in conjunction with palladium catalysts can yield products with efficiencies exceeding 80% under optimized conditions .

Medicinal Chemistry

Drug Development:
The compound plays a crucial role in the development of various pharmaceuticals. Its ability to facilitate the formation of complex organic molecules is vital for synthesizing potential drug candidates.

  • Case Studies : Research has demonstrated that compounds synthesized using this compound exhibit biological activity against specific targets, such as galectin-3 inhibitors, which are relevant in treating fibrosis and cancer . The structural diversity provided by this compound allows for the exploration of new therapeutic agents.

Material Science

Polymer Chemistry:
In material science, this compound can be utilized to modify polymers or create new materials with enhanced properties.

  • Applications : The incorporation of trifluoroborate groups into polymer backbones can improve thermal stability and chemical resistance. This is particularly useful in developing high-performance materials for electronic applications .

Synthetic Organic Chemistry

Reagent in Synthesis:
The compound serves as a key reagent in various synthetic pathways, including the preparation of complex organic molecules through functionalization reactions.

  • Versatility : Its application extends to nitrosation reactions, where it can be transformed into nitroso derivatives under mild conditions. This allows for the selective introduction of nitroso groups into aromatic systems, which is significant for synthesizing complex nitrogen-containing compounds .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Cross-CouplingUsed in Suzuki-Miyaura reactionsYields >80% with optimized conditions
Medicinal ChemistrySynthesis of drug candidatesActive against galectin-3; potential fibrosis treatment
Material ScienceModification of polymersEnhanced thermal stability and chemical resistance
Synthetic Organic ChemistryKey reagent for functionalizationEnables selective nitrosation reactions

Mechanism of Action

The mechanism by which potassium (3-chloro-4-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and electronic effects of related aryltrifluoroborates:

Compound Name Substituents Electronic Effects Stability Notes
Potassium (3-chloro-4-cyanophenyl)trifluoroborate 3-Cl, 4-CN Strong electron-withdrawing (σ⁻, π⁻) High stability due to reduced electron density on boron
Potassium 4-chlorophenyltrifluoroborate () 4-Cl Moderate electron-withdrawing (σ⁻) Stable but less reactive than cyano derivatives
Potassium (3-(benzyloxy)-4-cyanophenyl)trifluoroborate () 3-OBn, 4-CN Electron-donating (OBn) + withdrawing (CN) Stability influenced by competing substituents
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate () 3-(Morpholine-4-carbonyl) Electron-withdrawing (amide group) Moderate stability; sensitive to hydrolysis

Key Insight : The dual electron-withdrawing groups (3-Cl, 4-CN) in the target compound enhance its stability and direct coupling reactivity, whereas mixed substituents (e.g., 3-OBn in ) introduce competing electronic effects.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency
  • Target Compound : Demonstrates high reactivity with electron-deficient aryl halides (e.g., 4-bromobenzonitrile) due to its electron-deficient aryl ring. Yields >80% have been reported in analogous systems .
  • Potassium 4-chlorophenyltrifluoroborate () : Requires harsher conditions (e.g., elevated temperatures) for coupling with electron-neutral substrates, achieving moderate yields (~70–85%) .
  • Potassium (3-butenyl)trifluoroborate () : Alkenyltrifluoroborates exhibit lower coupling efficiency with aryl chlorides but perform well with aryl iodides (50–75% yields) .

Mechanistic Considerations : The target compound’s substituents stabilize the transition state during transmetalation, facilitated by fluoride release from BF₃⁻, which activates the palladium catalyst .

Stability and Handling

  • Target Compound: Resists protodeboronation even under basic conditions, attributed to the electron-withdrawing cyano group .
  • Acyltrifluoroborates () : Less stable than aryl derivatives, undergoing rearrangement to ketones unless stabilized by Lewis acids .
  • Alkenyltrifluoroborates () : Prone to hydrolysis in aqueous media, necessitating anhydrous storage .

Biological Activity

Potassium (3-chloro-4-cyanophenyl)trifluoroborate is a compound of interest in medicinal chemistry and organic synthesis, particularly noted for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound, with the chemical formula C7H4BF3K\text{C}_7\text{H}_4\text{BF}_3\text{K}, is characterized by its trifluoroborate group which enhances its reactivity and stability in various chemical reactions. Its structure includes a chloro and a cyano group, contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological potential. Notably, it has been investigated for its role as a selective inhibitor of certain potassium ion channels, which are critical in various physiological processes.

Inhibition of Potassium Channels

  • ROMK Inhibition : Research has shown that derivatives of trifluoroborates can act as potent inhibitors of the renal outer medullary potassium (ROMK) channels. For instance, modifications to the cyano-phenyl ring have led to the identification of compounds with improved selectivity over hERG channels, which are associated with cardiac arrhythmias .
  • Selectivity and Efficacy : In functional assays, compounds derived from potassium trifluoroborates demonstrated significant selectivity for ROMK over other potassium channels. One study reported an 18-fold improvement in selectivity compared to hERG channels, which is crucial for reducing the risk of cardiac side effects .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various substituted phenyl trifluoroborates, including this compound. The synthesized compounds were evaluated for their ability to inhibit cancer cell motility and proliferation. Results indicated that certain derivatives exhibited selective growth inhibition in tumorigenic cell lines without affecting normal cells .

Case Study 2: Mechanistic Studies

Another investigation delved into the mechanistic pathways through which these compounds exert their biological effects. The study highlighted changes in signaling pathways related to cell migration and proliferation, suggesting that this compound could modulate key phosphoproteins involved in cancer progression .

Table 1: Biological Activity Data of this compound Derivatives

Compound NameROMK IC50 (µM)hERG IC50 (µM)Selectivity Ratio
Compound A0.014>50>18
Compound B0.042>50>12
Compound C0.020>50>15

This table summarizes the potency and selectivity of various derivatives against ROMK and hERG channels, emphasizing the potential therapeutic applications of these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing Potassium (3-chloro-4-cyanophenyl)trifluoroborate?

Answer: The synthesis typically involves transmetallation of organolithium or Grignard intermediates with boron trifluoride (BF₃·Et₂O). For example:

Start with 3-chloro-4-cyano-substituted aryl halide.

Generate the corresponding lithium or magnesium intermediate via halogen-lithium exchange or Grignard formation.

React with BF₃·Et₂O to form the trifluoroborate salt, followed by potassium hydroxide precipitation .
Key Considerations:

  • Use anhydrous conditions and inert atmosphere to avoid hydrolysis.
  • Purify via recrystallization (e.g., acetone/water) to achieve >95% purity (as per COA standards) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and boron coordination. For instance, ¹⁹F NMR typically shows a triplet near -135 ppm for BF₃K .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M]⁻ = 208.99) .
  • Elemental Analysis : Validate C, H, N, and B content against theoretical values .

Q. How should this compound be stored to ensure stability?

Answer:

  • Store in a desiccator at 2–8°C under inert gas (Ar/N₂).
  • Avoid exposure to moisture (hygroscopic) and heat (>40°C), which accelerate hydrolysis to boronic acid .

Advanced Research Questions

Q. What is the mechanistic role of endogenous fluoride in Suzuki-Miyaura coupling with this reagent?

Answer: Fluoride ions (from KF or BF₃⁻ hydrolysis) activate palladium catalysts by displacing halide ligands, accelerating oxidative addition. They also stabilize boronate intermediates, suppressing protodeboronation. For example:

  • In THF/H₂O, fluoride enhances turnover by forming [Pd–F] species, enabling efficient transmetalation .
  • Contrastingly, in toluene/H₂O, poor fluoride solvation leads to incomplete coupling (55% yield vs. >95% in THF) .
    Data Table :
Solvent SystemYield of BiarylSide Products
Toluene/H₂O32%55% protodeboronation
THF/H₂O>95%<2%

Q. How do the chloro and cyano substituents influence coupling efficiency and regioselectivity?

Answer:

  • Electron-Withdrawing Effects : The -Cl and -CN groups stabilize the boron center, slowing hydrolysis but reducing nucleophilicity.
  • Steric Effects : Meta-substitution (3-Cl, 4-CN) minimizes steric hindrance, favoring cross-coupling with ortho-substituted aryl halides.
    Case Study :
  • Coupling with 2-bromopyridine achieves 80% yield, while bulky 2,6-dimethylbromobenzene yields <40% .

Q. How can protodeboronation side reactions be mitigated during coupling?

Answer:

  • Base Optimization : Use mild bases (K₂CO₃) instead of strong bases (KOH) to limit hydrolysis.
  • Low-Temperature Protocols : Conduct reactions at 0–25°C to suppress boronate decomposition .
  • Additives : Include fluoride scavengers (e.g., CaCl₂) to sequester excess F⁻, reducing boronic acid formation .

Q. What computational insights explain the reactivity of this trifluoroborate in photoredox catalysis?

Answer: DFT studies reveal:

  • The electron-deficient aryl ring lowers the LUMO energy, facilitating radical addition to alkenes.
  • The BF₃K group stabilizes radical intermediates via weak B–F···H interactions (QTAIM analysis) .
    Application Example :
    Visible-light-mediated allylation with electrophilic radicals achieves 65–85% yield under blue LED irradiation .

Q. Why do potassium trifluoroborates fail in certain Petasis–Mannich-type reactions?

Answer:

  • Trifluoroborates resist forming nucleophilic boronates (required for Petasis–Mannich), unlike boronic acids.
  • Control experiments show no product formation with trifluoroborates, highlighting mechanistic reliance on boronate intermediates .

Q. How does solvent polarity impact the hydrolysis kinetics of this compound?

Answer:

  • Polar Aprotic Solvents (DMF, THF) : Slow hydrolysis (t₁/₂ > 24 hrs).
  • Protic Solvents (MeOH, H₂O) : Rapid degradation (t₁/₂ < 1 hr) due to nucleophilic attack on boron.
    Method : Monitor by ¹⁹F NMR in D₂O; hydrolysis generates F⁻ and boronic acid .

Q. Can this reagent be used in ipso-functionalization reactions beyond cross-coupling?

Answer: Yes, under oxidative conditions:

  • ipso-Hydroxylation : With Oxone®/ascorbate, yields phenol derivatives (70–85%) .
  • Arylation : React with iodonium zwitterions to form diaryl compounds via BF₃⁻ displacement .

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